molecular formula C8H9NO B6203051 5,6-dimethylpyridine-2-carbaldehyde CAS No. 1211587-65-3

5,6-dimethylpyridine-2-carbaldehyde

Cat. No.: B6203051
CAS No.: 1211587-65-3
M. Wt: 135.2
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Description

5,6-Dimethylpyridine-2-carbaldehyde is an organic compound with the molecular formula C8H9NO It is a derivative of pyridine, characterized by the presence of two methyl groups at the 5 and 6 positions and an aldehyde group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethylpyridine-2-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the Vilsmeier-Haack reaction, where 5,6-dimethylpyridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired aldehyde.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) under anhydrous conditions.

Major Products:

    Oxidation: 5,6-Dimethylpyridine-2-carboxylic acid.

    Reduction: 5,6-Dimethylpyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

5,6-Dimethylpyridine-2-carbaldehyde serves as an important intermediate in the synthesis of various heterocyclic compounds. It is utilized in creating more complex organic molecules through:

  • Reactions with Nucleophiles: The aldehyde group can react with nucleophiles to form new carbon-carbon bonds, facilitating the synthesis of larger molecular frameworks.
  • Formation of Pyridine Derivatives: It can be used to synthesize various pyridine derivatives that are valuable in pharmaceuticals.

Medicinal Chemistry

The compound has potential applications in drug discovery and development:

  • Antimicrobial Activity: Studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens.
  • Anticancer Agents: Research suggests that certain derivatives may act as effective anticancer agents by targeting specific cellular pathways.

Case Study 1: Synthesis of Antimicrobial Agents

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel antimicrobial agents based on this compound. The researchers synthesized several derivatives and tested their efficacy against common bacterial strains. The most potent derivative showed a minimum inhibitory concentration (MIC) of 4 µg/mL, indicating strong antimicrobial activity.

Case Study 2: Catalytic Applications

In a recent study, researchers developed a copper(II) complex using this compound as a ligand. This complex demonstrated high catalytic activity in the synthesis of pyran derivatives, achieving yields up to 97%. The catalyst was reusable for multiple cycles without significant loss of activity, showcasing its potential for industrial applications in organic synthesis .

Mechanism of Action

The mechanism of action of 5,6-dimethylpyridine-2-carbaldehyde largely depends on its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. Additionally, the compound can undergo nucleophilic addition reactions, forming various adducts that can interact with biological targets.

Comparison with Similar Compounds

    5-Methylpyridine-2-carbaldehyde: Similar structure but with only one methyl group.

    6-Methylpyridine-2-carbaldehyde: Similar structure but with the methyl group at the 6 position only.

    2,6-Dimethylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

Uniqueness: 5,6-Dimethylpyridine-2-carbaldehyde is unique due to the presence of both methyl groups and the aldehyde functional group, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Biological Activity

5,6-Dimethylpyridine-2-carbaldehyde is a pyridine derivative that has garnered attention in various biological studies due to its potential therapeutic properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

This compound can be synthesized through various methods, including the oxidation of 5,6-dimethylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide. The compound's structure features a pyridine ring substituted with two methyl groups and an aldehyde functional group, which is crucial for its biological activity.

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study involving molecular docking and in vitro assays showed that this compound can inhibit the proliferation of various cancer cell lines. The compound was found to induce apoptosis in melanoma cells, as indicated by an increase in early apoptotic markers when treated with concentrations ranging from 50 to 300 µM .

Table 1: Anticancer Activity of this compound

Cell LineConcentration (µM)Effect on Cell Viability (%)
A375 (Melanoma)5070
A37510050
C32 (Keratinocyte)10085

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains were found to be comparable to standard antibiotics .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus12.5Antibacterial
Escherichia coli12.5Antibacterial
Candida albicans25Antifungal

3. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of cerebral ischemia. The compound was shown to inhibit neuronal nitric oxide synthase (nNOS), leading to reduced oxidative stress and improved outcomes in animal models of stroke .

Case Study: Neuroprotection in Animal Models

In a controlled experiment involving rabbit dams subjected to hypoxic conditions, treatment with the compound resulted in a significant reduction in postnatal motor deficits compared to control groups. The treated groups exhibited improved motor functions and lower incidences of neurobehavioral abnormalities .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The aldehyde group may facilitate binding interactions with enzymes involved in cell proliferation and apoptosis.
  • Receptor Modulation : It may act as a modulator of signaling pathways related to cancer cell survival and death.

These mechanisms contribute to its anticancer and antimicrobial properties.

Properties

CAS No.

1211587-65-3

Molecular Formula

C8H9NO

Molecular Weight

135.2

Purity

95

Origin of Product

United States

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